molecular formula C6H11ClN2O B2815376 rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride CAS No. 1864003-18-8

rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride

Cat. No.: B2815376
CAS No.: 1864003-18-8
M. Wt: 162.62
InChI Key: YORPSJCGVOVTBL-UYXJWNHNSA-N
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Description

Chemical Structure and Properties
The compound rac-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride (CAS: 1540135-65-6) is a bicyclic amine lactam featuring a pyrrolo[3,4-b]pyrrolone core with a hydrochloride salt. The "rac" designation indicates a racemic mixture of the (3aS,6aS) enantiomer. Its hydrochloride form enhances aqueous solubility, a critical feature for pharmaceutical applications .

Characterization typically employs mass spectrometry (MS) and ¹H NMR to confirm structural integrity .

Pharmacological Relevance Though discontinued (as noted in ), its structural framework is prevalent in drug discovery. Bicyclic pyrrolidine/pyrrolone scaffolds are valued for their conformational rigidity, enabling selective interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-6-1-4-2-7-3-5(4)8-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPSJCGVOVTBL-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a dihydropyrrole derivative, under acidic or basic conditions to form the bicyclic core.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce any unsaturated bonds, resulting in the hexahydro form.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure high yield and purity through optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the bicyclic ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced analogs with fewer double bonds.

    Substitution: Substituted derivatives with various functional groups attached to the bicyclic core.

Scientific Research Applications

Scientific Research Applications

The applications of rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride span various domains in scientific research:

Pharmaceutical Research

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic properties against various diseases. Its unique structure may confer specific biological activities that are currently under exploration .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may interact with enzymes or receptors, potentially inhibiting their activity and modulating biochemical pathways.

Synthetic Chemistry

  • Building Block for Complex Molecules : The bicyclic structure of this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, which are often used in drug development .

Neuroscience

  • Neuroprotective Studies : Some derivatives of similar bicyclic structures have shown promising neuroprotective effects in animal models, suggesting that this compound may also exhibit similar properties worth investigating for neurological disorders .

Case Studies

While specific case studies focusing solely on this compound remain limited due to ongoing research efforts, several studies on related compounds provide insights into its potential applications:

  • Enantioselective Synthesis : Research has demonstrated effective synthetic routes for producing enantiopure derivatives of similar bicyclic compounds that exhibit enhanced biological activity and selectivity in pharmacological assays .
  • Biological Activity Exploration : Studies involving analogs have shown promising results in binding affinity to specific receptors implicated in neurodegenerative diseases, suggesting that this compound could exhibit similar or enhanced effects when further investigated.

Mechanism of Action

The mechanism by which rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Compound Name (CAS/Ref.) Core Structure Key Substituents Pharmacological Features
Target Compound (1540135-65-6) Pyrrolo[3,4-b]pyrrolone Lactam, hydrochloride salt Discontinued; potential solubility limitations
Compound 24 (Ref. 1) Pyrrolo[3,4-c]pyrrole Benzo-triazole carbonyl, tert-butyl carbamate Enhanced enzyme inhibition (ATX assay); higher lipophilicity
Compound 7 (Ref. 1) Pyrrolo[3,4-c]pyrrole 3,5-Dichloro-benzyl ester Improved membrane permeability (ester group)
7-[(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2-yl] (EP 2023/39) Pyrrolo[3,4-c]pyrrole Pyrazolo-pyrazine substituent Targets kinase domains; patent-protected
Hexahydrothieno[2,3-c]pyrrole 1,1-dioxide Thieno-pyrrole Sulfone group Electron-deficient core; altered binding kinetics

Key Observations:

  • Solubility : The hydrochloride salt in the target compound may offer better solubility than neutral esters (e.g., Compound 7) but inferior to carbamates (e.g., Compound 24) in phosphate buffer .
  • Metabolic Stability : Glutathione adduct screening () suggests that ester-containing analogs (e.g., Compound 7) may undergo faster hydrolysis than the lactam core, impacting half-life .

Pharmacological Performance

Inhibitory Activity (ATX Assay):

  • Compound 24 showed IC₅₀ values <100 nM in ATX inhibition, attributed to the benzo-triazole group’s interaction with the enzyme’s hydrophobic pocket .

Solubility and Bioavailability:

  • The hydrochloride salt’s solubility in phosphate buffer (HT-Solubility assay) is likely moderate (~50–100 µM), inferior to PEG-formulated analogs .
  • Dichloro-benzyl esters (Compound 7) exhibit higher lipophilicity (LogP >3), favoring blood-brain barrier penetration but risking toxicity .

Biological Activity

rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride is a bicyclic organic compound with significant potential in pharmaceutical research. Its unique stereochemistry and fused ring structure may confer distinct biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C6H10N2O·HCl
  • Molecular Weight : Approximately 188.06 g/mol
  • Structure : The compound features a bicyclic core that enhances its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function, thus modulating various biochemical pathways.

Biological Activities

Research indicates that compounds within the pyrrolone class exhibit a broad spectrum of biological activities. Below is a summary of the key activities associated with this compound and related compounds:

1. Analgesic Activity

A related compound, hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl-benzimidazol-1-yl derivatives demonstrated significant analgesic properties in neuropathic pain models. This suggests that this compound may share similar analgesic mechanisms due to structural similarities .

2. Antimicrobial Activity

Pyrrolones have shown antimicrobial properties against various pathogens. For instance:

  • Compounds like 3-Arylidene-5-(substituted)-2(3H)-pyrrolones exhibited bacteriostatic activity against Staphylococcus aureus and Escherichia coli.
  • This positions this compound as a potential candidate for further antimicrobial studies .

3. Antitumor Activity

Certain pyrrolone derivatives have demonstrated antitumor effects in preclinical studies:

  • For example, compounds structurally related to rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one showed inhibition of tumor growth in lung and CNS cancer models.
  • This highlights the potential for developing anticancer therapeutics from this scaffold .

4. Anti-inflammatory Activity

Research indicates that pyrrolones can exhibit anti-inflammatory effects:

  • Compounds from this class have been shown to reduce inflammation in various models.
  • The specific mechanisms may involve modulation of inflammatory pathways through enzyme inhibition or receptor antagonism .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological comparisons between this compound and similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC6H10N2O·HClBicyclic structureAnalgesic, Antimicrobial
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-oneC6H10N2ODifferent stereochemistryPotentially distinct properties
Hexahydro-2H-furo[2,3-c]pyrrole hydrochlorideC6H10N2O·HClVariation in ring structureAntimicrobial

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of rac-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) and selection of catalysts. For example, Lewis acids or bases are often employed to facilitate cyclization and functional group transformations, as noted in multi-step protocols . Key steps include:

  • Cyclization : Use of chiral catalysts to enforce stereochemical control at the 3a and 6a positions, critical for biological activity .
  • Purification : Chromatography or recrystallization to achieve >95% purity, as impurities can skew pharmacological assays.
  • Validation : Structural confirmation via NMR (e.g., 1^1H and 13^{13}C) and mass spectrometry .

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : The rac-(3aS,6aS) stereoisomer exhibits distinct binding affinities due to spatial alignment with biological targets. For example:

  • Enzymatic Targets : Molecular docking studies suggest the bicyclic framework stabilizes interactions with enzyme active sites (e.g., kinases or proteases) via hydrogen bonding and hydrophobic interactions .
  • Stereochemical Purity : Chiral HPLC or circular dichroism (CD) spectroscopy should be used to validate enantiomeric excess (ee) >98% to avoid confounding results in assays .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve the bicyclic framework and confirm stereochemistry. NOESY experiments validate spatial proximity of protons in the pyrrolo-pyrrolone system .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 199.08 g/mol for the dihydrochloride form) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Strategies include:

  • Standardized Protocols : Adopt consensus assay conditions (e.g., fixed pH, temperature, and cell lines) .

  • Batch Validation : Use orthogonal characterization methods (e.g., LC-MS for purity, SPR for binding kinetics) .

  • Meta-Analysis : Cross-reference data with structurally analogous compounds (see Table 1) to identify trends in activity-structure relationships .

    Table 1 : Comparison of Structural Analogs and Biological Activity

    Compound NameStructural FeaturesReported ActivityKey Differentiator
    rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole hydrochlorideSimilar bicyclic framework, different stereochemistryAnticancer (IC50_{50} = 5 µM)Stereochemistry alters target selectivity
    (3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrroleSimpler fused ring systemLimited activity dataReduced steric hindrance

Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states to identify energetically favorable pathways (e.g., cyclization barriers) .
  • Machine Learning (ML) : Platforms like ICReDD integrate experimental data to predict optimal catalysts or solvents, reducing trial-and-error iterations .
  • Molecular Dynamics (MD) : Simulate solvation effects to refine solvent choices (e.g., DMF vs. THF) for yield improvement .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Enhances reproducibility by minimizing batch-to-batch variability .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect stereochemical drift in real time .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., polymer-supported chiral ligands) improve recovery and reuse, critical for cost-effective scale-up .

Q. What strategies validate target engagement in cellular assays?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins upon compound binding .
  • Photoaffinity Labeling : Incorporation of photoreactive probes (e.g., diazirines) confirms direct target interactions .
  • Knockout Models : CRISPR-Cas9 gene editing validates target specificity (e.g., loss of activity in KO cell lines) .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and assay protocols in repositories like Zenodo or ChemRxiv .
  • Ethical Compliance : Follow OECD guidelines for toxicity screening (e.g., acute toxicity Category 4 requires proper waste disposal) .

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